beta - Ionone - d3
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Overview
Description
Beta-Ionone-d3: is a deuterated form of beta-ionone, a naturally occurring compound found in various plants. Beta-ionone is a volatile organic compound derived from the oxidative cleavage of beta-carotene by carotenoid cleavage dioxygenase. It is widely distributed in flowers, fruits, and vegetables and is known for its characteristic violet-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-ionone-d3 can be synthesized through the deuteration of beta-ionone. The process involves the selective replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of beta-ionone in the presence of deuterium gas. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of beta-ionone-d3 involves the large-scale deuteration of beta-ionone. The process is similar to the laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-ionone-d3 undergoes various chemical reactions, including:
Oxidation: Beta-ionone-d3 can be oxidized to form beta-ionone epoxide and other oxidized derivatives.
Reduction: Reduction of beta-ionone-d3 can yield beta-ionol-d3, a deuterated alcohol derivative.
Substitution: Beta-ionone-d3 can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Beta-ionone epoxide and other oxidized derivatives.
Reduction: Beta-ionol-d3.
Substitution: Various substituted beta-ionone derivatives.
Scientific Research Applications
Beta-ionone-d3 has a wide range of scientific research applications, including:
Biology: Employed in the investigation of plant volatile organic compounds and their ecological roles.
Medicine: Studied for its potential anticancer properties and its ability to selectively kill tumor cells.
Industry: Utilized as a flavor and fragrance ingredient in the food and cosmetic industries.
Mechanism of Action
The mechanism of action of beta-ionone-d3 involves its interaction with various molecular targets and pathways. In cancer research, beta-ionone-d3 has been shown to inhibit cell invasion, migration, and adhesion by regulating the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs). It also affects the focal adhesion kinase (FAK) and Rho GTPase signaling pathways, which are crucial for cell movement and metastasis .
Comparison with Similar Compounds
Alpha-Ionone: Another isomer of ionone with a different structure and odor profile.
Pseudoionone: A structural derivative of beta-ionone with similar chemical properties.
Beta-Ionone Epoxide: An oxidized derivative of beta-ionone.
Uniqueness: Beta-ionone-d3 is unique due to its deuterium labeling, which makes it a valuable tool in scientific research. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies and reaction mechanisms .
Properties
CAS No. |
217482-81-0 |
---|---|
Molecular Formula |
C13H17D3O |
Molecular Weight |
195.32 |
Purity |
99.00% |
Synonyms |
beta - Ionone - d3 |
Origin of Product |
United States |
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